BENGHE Foundational & Exploratory

Check Availability & Pricing

The Architecture and Function of Invasin: A
Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: invasin

Cat. No.: B1167395

December 20, 2025

Abstract

This technical guide provides a comprehensive overview of the structure and function of the
invasin protein from Yersinia species, with a primary focus on the well-characterized invasin
from Yersinia pseudotuberculosis. Invasin is a critical virulence factor that facilitates the entry
of these pathogenic bacteria into host cells by binding to 31 integrin receptors. This document
details the modular domain architecture of invasin, presents quantitative data on its binding
affinity, outlines the signaling cascade it initiates, and provides detailed protocols for key
experimental methodologies used in its study. This guide is intended for researchers, scientists,
and drug development professionals working in the fields of bacteriology, cell biology, and
infectious diseases.

Introduction

Yersinia pseudotuberculosis and Yersinia enterocolitica are enteric pathogens that can cause a
range of gastrointestinal ilinesses. A key step in their pathogenesis is the translocation across
the intestinal epithelium, a process mediated by the outer membrane protein, invasin.[1]
Invasin facilitates the uptake of bacteria into normally non-phagocytic cells, such as M cells of
the Peyer's patches, by engaging host cell surface receptors.[2] The primary receptors for
invasin are members of the 1 integrin family.[3] The interaction between invasin and (31
integrins is characterized by a remarkably high affinity, approximately 100 times greater than
that of the natural integrin ligand, fibronectin.[4] This high-affinity binding is a key determinant
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of the efficiency of bacterial internalization. This guide will delve into the molecular details of
invasin's structure, its domains, and the cellular events that follow its engagement with host
cells.

Invasin Protein Structure and Domains

The invasin protein of Yersinia pseudotuberculosis is a 986-amino acid protein with a modular
architecture.[5] It consists of an N-terminal domain responsible for its localization and
anchoring in the bacterial outer membrane, and a C-terminal extracellular region that is
responsible for host cell interaction.[6] The extracellular portion of invasin forms a rod-like
structure, approximately 180 A in length, and is composed of five distinct domains, designated
D1 through D5.[5]

Domain Architecture

The extracellular region of invasin is comprised of five domains. The first four domains, D1-D4,
adopt an immunoglobulin (Ig)-like fold.[5] The C-terminal domain, D5, has a C-type lectin-like
fold.[7] The table below summarizes the approximate amino acid boundaries of these domains
based on the crystal structure of the Y. pseudotuberculosis invasin extracellular region (PDB:
1CWV).
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Approximate

Domain Amino Acid Fold Type Key Functions
Residues
o Structural, contributes
D1 ~498 - 595 Immunoglobulin-like

to the rod-like shape

Promotes invasin-
invasin self-
D2 ~596 - 694 Immunoglobulin-like association,

enhancing uptake

efficiency[6]
o Structural, spacer
D3 ~695 - 794 Immunoglobulin-like )
domain
Forms a superdomain
D4 ~795 - 895 Immunoglobulin-like with D5 for integrin

binding[6]

Contains critical
D5 ~896 - 986 C-type lectin-like residues for high-
affinity integrin binding

Functional Domains

The C-terminal 192 amino acids of invasin, encompassing the D4 and D5 domains, are
necessary and sufficient for binding to 1 integrins.[6] These two domains form a
"superdomain” that presents a composite binding surface to the integrin receptor.[6] Site-
directed mutagenesis studies have identified critical residues for this interaction within the D5
domain, notably an aspartate residue at position 911 (D911), which is crucial for high-affinity
binding.[8]

The D2 domain of Y. pseudotuberculosis invasin has been shown to mediate homotypic
interactions, leading to the multimerization of invasin on the bacterial surface.[6] This
clustering of invasin enhances the avidity of the bacteria-host cell interaction and significantly
increases the efficiency of bacterial uptake.[6]
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Quantitative Data

The interaction between invasin and its integrin receptors has been quantified, highlighting the
high-affinity nature of this binding.

Parameter Value Method Reference

Dissociation Constant

) ) 5.0 x 10-9 M Radioligand Assay [1]
(Kd) for a5B31 integrin

Inhibition Constant N o
Competitive Binding

(Ki) of fibronectin 7.5x10-7 M [1]
Assay

fragment
Relative Binding ) Comparative Binding

N ) ) ~100-fold higher ) [4]
Affinity vs. Fibronectin Studies
IC50 Increase for Integrin Binding

= 10-fold o [8]

D911 Mutant Inhibition Assay

Invasin-Mediated Signaling Pathway

The binding of invasin to B1 integrins on the host cell surface initiates a "zipper" mechanism of
phagocytosis, which involves the recruitment of various signaling molecules and rearrangement
of the actin cytoskeleton.[9]

Signaling Cascade

The engagement of 31 integrins by clustered invasin molecules leads to the activation of Focal
Adhesion Kinase (FAK) and Src family kinases at the site of bacterial attachment. This initiates
a downstream signaling cascade that involves the phosphorylation of several adaptor proteins.
The small Rho GTPases, Cdc42 and Rac, are subsequently activated, leading to the
recruitment and activation of the Wiskott-Aldrich syndrome protein (WASp) and the Arp2/3
complex.[4] The Arp2/3 complex then nucleates actin polymerization, driving the extension of
the host cell membrane around the bacterium and leading to its internalization.
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Invasin-induced signaling pathway for bacterial uptake.
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Experimental Protocols

This section provides detailed methodologies for key experiments used to study the structure
and function of the invasin protein.

Construction and Purification of MBP-Invasin Fusion
Proteins

This protocol describes the creation of a fusion protein between Maltose-Binding Protein (MBP)
and a fragment of invasin, which facilitates purification.

3.0 4. Cell Lysis

(Sonication)

5. Affinit
(A
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7. Analyze by SDS-PAGE
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with IPTG

ity Chromatography
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Click to download full resolution via product page

Workflow for MBP-Invasin fusion protein production.

Materials:

e pMAL vector (e.g., pMAL-c6T)

e E. coli expression strain (e.g., BL21(DE3))

o Restriction enzymes and T4 DNA ligase

e LB medium and agar plates with appropriate antibiotics

 Isopropyl -D-1-thiogalactopyranoside (IPTG)

o Lysis buffer (e.g., 20 mM Tris-HCI pH 7.4, 200 mM NaCl, 1 mM EDTA)
o Amylose resin

o Column buffer (same as lysis buffer)

 Elution buffer (column buffer with 10 mM maltose)
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o SDS-PAGE reagents

Protocol:

Cloning: Subclone the desired invasin gene fragment into the multiple cloning site of the
PMAL vector in-frame with the malE gene.

Transformation: Transform the recombinant plasmid into a suitable E. coli expression strain.

Expression: Grow a culture of the transformed E. coli to mid-log phase (OD600 = 0.5) and
induce protein expression by adding IPTG to a final concentration of 0.3 mM. Incubate for
several hours at an appropriate temperature (e.g., 30°C for 2-4 hours or overnight at 16°C).

Cell Lysis: Harvest the bacterial cells by centrifugation and resuspend the pellet in lysis
buffer. Lyse the cells by sonication on ice.

Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 20 minutes) to pellet
cell debris.

Affinity Purification: Load the clarified supernatant onto an amylose resin column pre-
equilibrated with column buffer.

Washing: Wash the column extensively with column buffer to remove unbound proteins.

Elution: Elute the MBP-invasin fusion protein from the column using elution buffer containing
maltose.

Analysis: Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.

Site-Directed Mutagenesis of Invasin

This protocol outlines a general procedure for introducing specific point mutations into the

invasin gene to study the function of individual amino acid residues.

Materials:

» Plasmid DNA containing the invasin gene

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b1167395?utm_src=pdf-body
https://www.benchchem.com/product/b1167395?utm_src=pdf-body
https://www.benchchem.com/product/b1167395?utm_src=pdf-body
https://www.benchchem.com/product/b1167395?utm_src=pdf-body
https://www.benchchem.com/product/b1167395?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1167395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Complementary oligonucleotide primers containing the desired mutation
High-fidelity DNA polymerase (e.g., Pfu)

dNTPs

Dpnl restriction enzyme

Competent E. coli for transformation

Protocol:

Primer Design: Design a pair of complementary primers, typically 25-45 bases in length,
containing the desired mutation at the center. The primers should have a melting
temperature (Tm) of > 78°C.

PCR Amplification: Set up a PCR reaction containing the template plasmid, the mutagenic
primers, dNTPs, and a high-fidelity DNA polymerase. The PCR will amplify the entire
plasmid, incorporating the mutation.

Template Digestion: Digest the parental, methylated template DNA with Dpnl. Dpnl
specifically cleaves methylated and hemimethylated DNA, leaving the newly synthesized,
unmethylated mutant plasmid intact.

Transformation: Transform the Dpnl-treated, mutated plasmid into competent E. coli.

Selection and Sequencing: Select for transformed colonies and isolate plasmid DNA. Verify
the presence of the desired mutation and the absence of any secondary mutations by DNA
sequencing.

Bacterial Invasion Assay

This protocol describes a method to quantify the ability of Yersinia expressing wild-type or

mutant invasin to invade cultured mammalian cells.

Materials:

e Cultured mammalian cells (e.g., HEp-2, Caco-2)
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24-well tissue culture plates

Yersinia strains (wild-type and mutants)

Bacterial culture medium (e.g., LB broth)

Cell culture medium (e.g., DMEM with 10% FBS)

Gentamicin

Phosphate-buffered saline (PBS)

Triton X-100

Agar plates for bacterial enumeration

Protocol:

Cell Seeding: Seed mammalian cells into 24-well plates and grow until they form a confluent
monolayer.

Bacterial Preparation: Grow overnight cultures of the Yersinia strains to be tested.

Infection: Wash the cell monolayers with PBS and replace the medium with fresh cell culture
medium without antibiotics. Add the bacterial cultures to the wells at a specific multiplicity of
infection (MOI), typically between 10 and 100.

Incubation: Incubate the infected cells for a defined period (e.g., 90 minutes) at 37°C in a 5%
CO2 atmosphere to allow for bacterial invasion.

Extracellular Bacteria Killing: Wash the wells with PBS to remove non-adherent bacteria. Add
fresh medium containing a high concentration of gentamicin (e.g., 100 pug/mL) and incubate
for an additional 60-90 minutes. Gentamicin is membrane-impermeable and will Kill
extracellular bacteria but not intracellular bacteria.

Cell Lysis: Wash the wells again with PBS to remove the gentamicin. Lyse the mammalian
cells by adding a solution of Triton X-100 (e.g., 1% in PBS) to release the intracellular
bacteria.
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o Enumeration: Serially dilute the cell lysates and plate the dilutions onto agar plates. Incubate
the plates overnight and count the resulting colony-forming units (CFUs) to determine the
number of viable intracellular bacteria.

Conclusion

The invasin protein of Yersinia is a paradigm for bacterial-host cell interactions. Its modular
structure, high-affinity binding to integrins, and the well-defined signaling pathway it triggers
make it an excellent model system for studying bacterial pathogenesis and host cell biology.
The experimental protocols detailed in this guide provide a foundation for further investigation
into the intricate mechanisms of invasin function. A thorough understanding of the molecular
details of invasin-mediated internalization is crucial for the development of novel therapeutic
strategies to combat Yersinia infections and may also inform the design of targeted drug
delivery systems that leverage the protein's efficient cell entry mechanism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The Yersinia pseudotuberculosis invasin protein and human fibronectin bind to mutually
exclusive sites on the alpha 5 beta 1 integrin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Yersinia deploys type lll-secreted effectors to evade caspase-4 inflammasome activation
in human cells - PMC [pmc.ncbi.nim.nih.gov]

3. ldentification of the integrin binding domain of the Yersinia pseudotuberculosis invasin
protein - PMC [pmc.ncbi.nlm.nih.gov]

4. Yersinia enterocolitica invasin triggers phagocytosis via betal integrins, CDC42Hs and
WASp in macrophages - PubMed [pubmed.ncbi.nim.nih.gov]

5. Crystal structure of invasin: a bacterial integrin-binding protein - PubMed
[pubmed.ncbi.nim.nih.gov]

6. journals.asm.org [journals.asm.org]

7. Structure of the Y. pseudotuberculosis adhesin InvasinE - PMC [pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b1167395?utm_src=pdf-body
https://www.benchchem.com/product/b1167395?utm_src=pdf-body
https://www.benchchem.com/product/b1167395?utm_src=pdf-body
https://www.benchchem.com/product/b1167395?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/1837020/
https://pubmed.ncbi.nlm.nih.gov/1837020/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10653943/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10653943/
https://pmc.ncbi.nlm.nih.gov/articles/PMC551907/
https://pmc.ncbi.nlm.nih.gov/articles/PMC551907/
https://pubmed.ncbi.nlm.nih.gov/11580754/
https://pubmed.ncbi.nlm.nih.gov/11580754/
https://pubmed.ncbi.nlm.nih.gov/10514372/
https://pubmed.ncbi.nlm.nih.gov/10514372/
https://journals.asm.org/doi/10.1128/iai.68.5.2930-2938.2000
https://pmc.ncbi.nlm.nih.gov/articles/PMC5441405/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1167395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 8. An aspartate residue of the Yersinia pseudotuberculosis invasin protein that is critical for
integrin binding - PMC [pmc.ncbi.nlm.nih.gov]

e 9. BioKB - Relationship - INVA_YEREN - activates - phagocytosis [biokb.lcsb.uni.lu]

 To cite this document: BenchChem. [The Architecture and Function of Invasin: A Technical
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1167395#invasin-protein-structure-and-domains]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC398100/
https://pmc.ncbi.nlm.nih.gov/articles/PMC398100/
https://biokb.lcsb.uni.lu/relationship/UP_P19196-activates-GO_0006909
https://www.benchchem.com/product/b1167395#invasin-protein-structure-and-domains
https://www.benchchem.com/product/b1167395#invasin-protein-structure-and-domains
https://www.benchchem.com/product/b1167395#invasin-protein-structure-and-domains
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1167395?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1167395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

